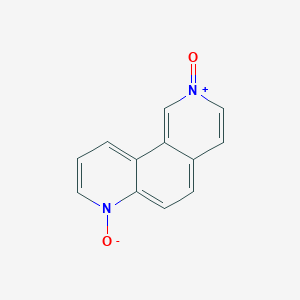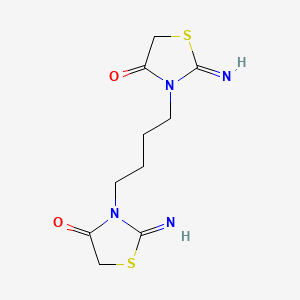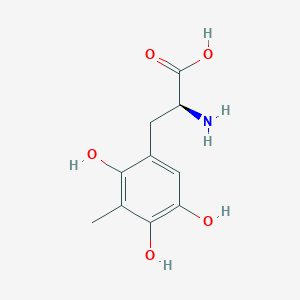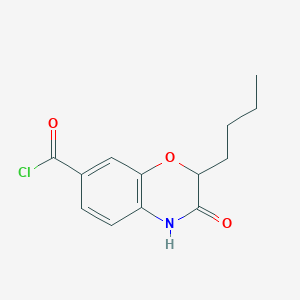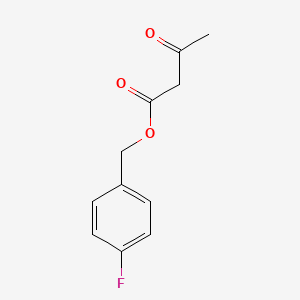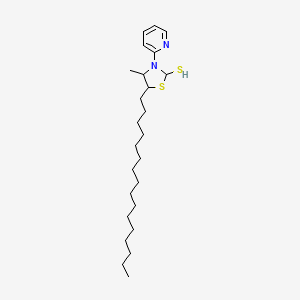
5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a primary amine with a thiocarbonyl compound under acidic conditions. The primary amine used is often derived from pyridine, while the thiocarbonyl compound can be a thioketone or a thioester.
Introduction of Hexadecyl Chain: The hexadecyl chain is introduced through a nucleophilic substitution reaction. This involves the reaction of a hexadecyl halide (such as hexadecyl bromide) with the thiazolidine intermediate.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or hexadecyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals, surfactants, and materials with specific properties.
作用機序
The mechanism of action of 5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidine ring and pyridinyl group allow it to form hydrogen bonds and hydrophobic interactions with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: Lacks the hexadecyl chain, making it less hydrophobic and potentially less effective in certain applications.
5-Hexadecyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol: Similar structure but without the methyl group, which may affect its reactivity and interaction with targets.
5-Hexadecyl-4-methyl-1,3-thiazolidine-2-thiol: Lacks the pyridinyl group, which may reduce its ability to interact with certain biological targets.
Uniqueness: : The presence of the hexadecyl chain, methyl group, and pyridinyl substituent in 5-Hexadecyl-4-methyl-3-(pyridin-2-YL)-1,3-thiazolidine-2-thiol makes it unique in terms of its hydrophobicity, reactivity, and ability to interact with a wide range of molecular targets
特性
CAS番号 |
61237-13-6 |
|---|---|
分子式 |
C25H44N2S2 |
分子量 |
436.8 g/mol |
IUPAC名 |
5-hexadecyl-4-methyl-3-pyridin-2-yl-1,3-thiazolidine-2-thiol |
InChI |
InChI=1S/C25H44N2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-22(2)27(25(28)29-23)24-20-17-18-21-26-24/h17-18,20-23,25,28H,3-16,19H2,1-2H3 |
InChIキー |
XZHHWWOEDGZJRO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1C(N(C(S1)S)C2=CC=CC=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


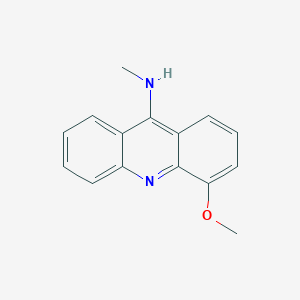
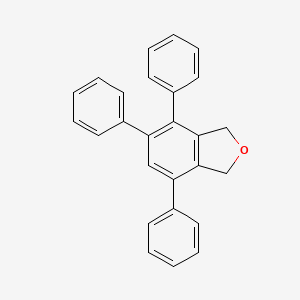

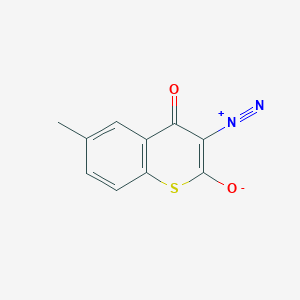
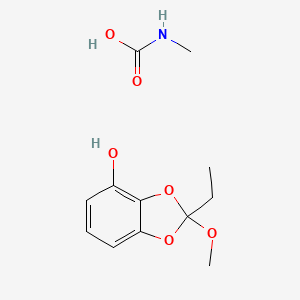
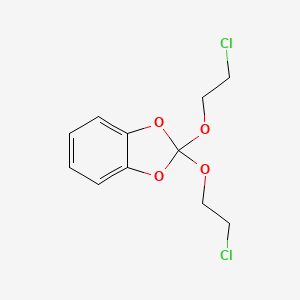
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
